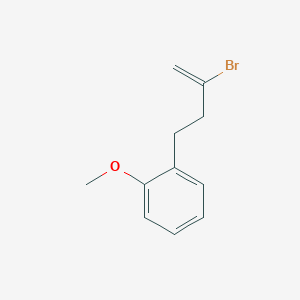

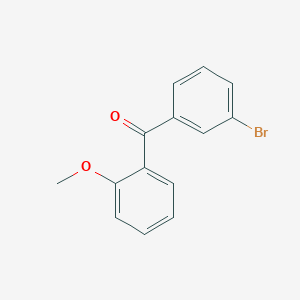

3-Bromo-2'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H11BrO2. It has a molecular weight of 291.14 . The IUPAC name for this compound is (3-bromophenyl)(2-methoxyphenyl)methanone .

Physical And Chemical Properties Analysis

3-Bromo-2’-methoxybenzophenone has a melting point range of 45-48 degrees Celsius .科学的研究の応用

Natural Product Synthesis and Characterization

- Bromophenol Derivatives from Marine Algae : Research has identified bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 3-bromo-2'-methoxybenzophenone. These derivatives were characterized by their chemical structure through spectroscopic methods, including NMR and X-ray analysis. Although tested for activity against human cancer cell lines and microorganisms, these compounds were found inactive, suggesting their importance may lie in their structural novelty rather than bioactivity (Zhao et al., 2004).

Photodynamic Therapy

- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study synthesized and characterized new zinc phthalocyanine derivatives, which include structures related to 3-bromo-2'-methoxybenzophenone, for potential application in photodynamic therapy (PDT) against cancer. These compounds showed promising properties as photosensitizers, including high singlet oxygen quantum yield, indicating their potential in Type II PDT mechanisms for cancer treatment (Pişkin et al., 2020).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties : Bromophenol derivatives isolated from Rhodomela confervoides, including compounds analogous to 3-bromo-2'-methoxybenzophenone, have shown antioxidant activity. These compounds demonstrated potential as natural antioxidants, with activities stronger than or comparable to synthetic antioxidants, and moderate antibacterial activity against various bacterial strains, highlighting their potential use in food preservation and pharmaceuticals as natural antioxidants and antimicrobials (Li et al., 2011; Xu et al., 2003).

Halogenated By-products Identification

- Degradation in Chlorinated Conditions : A study focused on benzophenone-3, a compound structurally related to 3-bromo-2'-methoxybenzophenone, examined its degradation in chlorinated seawater swimming pools. The research identified halogenated by-products resulting from interactions with chlorine, providing insights into the environmental fate and potential toxicity of such compounds in aquatic environments (Manasfi et al., 2015).

Safety and Hazards

作用機序

Target of Action

Compounds like “3-Bromo-2’-methoxybenzophenone” often target proteins or enzymes in the body, altering their function. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action of such compounds could involve interactions with the target protein or enzyme, leading to changes in its function. This could involve binding to the active site of the enzyme, or altering its structure in some way .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the functioning of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. This could range from altering cell signaling pathways to affecting cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(3-bromophenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYGRFRBVXDZBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641454 |

Source

|

| Record name | (3-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750633-45-5 |

Source

|

| Record name | (3-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)